molecular formula C14H16N4S B13370359 8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13370359
M. Wt: 272.37 g/mol
InChI Key: QNRRHYORCKXBBP-UHFFFAOYSA-N
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Description

8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has gained attention in medicinal and organic chemistry due to its unique structure and potential biological activities. The compound features a triazinoindole core, which is known for its wide range of biological activities, including antimalarial, antidepressant, and antileishmanial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction is carried out under controlled conditions, often involving heating at 80°C for approximately 10 minutes, followed by cooling to room temperature and addition to crushed ice .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The triazinoindole core allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazinoindole derivatives. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .

Scientific Research Applications

8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to bind to iron ions, which plays a crucial role in its biological activity. For example, it selectively binds to ferrous ions, leading to the inhibition of cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group in 8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol enhances its lipophilicity and biological activity compared to its analogs. This modification improves its ability to penetrate cell membranes and interact with intracellular targets, making it a more potent compound for therapeutic applications .

Properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

8-tert-butyl-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C14H16N4S/c1-14(2,3)8-5-6-10-9(7-8)11-12(18(10)4)15-13(19)17-16-11/h5-7H,1-4H3,(H,15,17,19)

InChI Key

QNRRHYORCKXBBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)C

Origin of Product

United States

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